molecular formula C17H13F3N2O2 B611797 4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol CAS No. 669764-18-5

4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol

Cat. No.: B611797
CAS No.: 669764-18-5
M. Wt: 334.29 g/mol
InChI Key: ZDUDMCQPFKPISO-UHFFFAOYSA-N
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Description

WAY-169916 is a pathway-selective ligand of estrogen receptors that acts by inhibiting nuclear factor-kappa B (NF-κB) transcriptional activity. It is a non-steroidal compound that has shown potent anti-inflammatory effects without exhibiting conventional estrogenic activity .

Scientific Research Applications

WAY-169916 has been extensively studied for its applications in various fields:

    Chemistry: Used as a tool compound to study the inhibition of NF-κB transcriptional activity.

    Biology: Investigated for its role in modulating inflammatory pathways and gene expression.

    Medicine: Explored as a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

    Industry: Utilized in research and development for creating new anti-inflammatory drugs

Mechanism of Action

Target of Action

The primary target of 4-(1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl)benzene-1,3-diol, also known as WAY-169916, is the estrogen receptor (ER) . The estrogen receptor is a protein within cells that is activated by the hormone estrogen . It is involved in regulating the expression of certain genes and plays a crucial role in reproductive and sexual development .

Mode of Action

WAY-169916 acts as a pathway-selective estrogen receptor ligand . It binds to the estrogen receptor and selectively inhibits the transcriptional activity of a protein complex known as nuclear factor-kappa B (NF-κB) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Biochemical Pathways

The action of WAY-169916 affects the NF-κB pathway . NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens . Inhibition of NF-κB by WAY-169916 leads to a decrease in the production of inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

It is known that the compound is orally active and can be administered daily .

Result of Action

The action of WAY-169916 results in a significant reduction in inflammation . In models of arthritis, it has been shown to nearly completely reverse hindpaw scores and markedly improve histological scores . It also suppresses the induction of serum acute phase proteins, including haptoglobin, α1-acid glycoprotein, and C-reactive protein . Furthermore, it globally suppresses adjuvant-induced gene expression in the spleen, liver, and popliteal lymph nodes .

Action Environment

The efficacy and stability of WAY-169916 can be influenced by various environmental factors. For instance, in a high-fat mouse model, WAY-169916 was shown to inhibit diet-induced hepatic inflammatory gene expression without stimulating uterine wet weight or hepatic ER-mediated gene expression . This suggests that the compound’s action can be modulated by factors such as diet and the presence of other hormones .

Biochemical Analysis

Biochemical Properties

WAY-169916 acts by inhibiting NF-κB transcriptional activity . NF-κB is a redox-sensitive transcription factor that regulates a multitude of inflammatory genes, including cytokines, chemokines, adhesion molecules, and acute phase proteins . WAY-169916 binds to human ERα and ERβ . It has been found to inhibit IL-1β-induced NF-κB reporter activity in HAECT-1 cells expressing human ERα .

Cellular Effects

In cellular models, WAY-169916 has shown to reduce increases in creatine kinase (CK) activity induced by the ER agonist 17β-estradiol . In vivo, it has been observed to reduce high-fat diet-induced hepatic NF-κB activity and inflammatory gene expression . It does not stimulate uterine wet weight or hepatic ER-mediated gene expression .

Molecular Mechanism

The molecular mechanism of WAY-169916 involves its binding to the estrogen receptor (ER) and subsequent inhibition of NF-κB transcriptional activity . It has been suggested that different protein conformers select different binding orientations of the ligand . The intermediate transcriptional activity induced by WAY-169916 is associated with the ligand binding differently to the active and inactive conformations of the receptor .

Temporal Effects in Laboratory Settings

It has been observed that WAY-169916 treatment resulted in a slight elevation of CK activity (20%) at 1 µM .

Dosage Effects in Animal Models

In animal models, the activity of WAY-169916 was monitored in two models of arthritis, the HLA-B27 transgenic rat and the Lewis rat adjuvant-induced model . In both models, a near complete reversal in hindpaw scores was observed as well as marked improvements in the histological scores .

Metabolic Pathways

It is known that it acts by inhibiting NF-κB transcriptional activity, a key component in the inflammatory response .

Transport and Distribution

It is known that it binds to human ERα and ERβ , suggesting that it may be transported and distributed via mechanisms associated with these receptors.

Subcellular Localization

Given its binding to ERα and ERβ , it is likely that it localizes to areas of the cell where these receptors are present.

Chemical Reactions Analysis

WAY-169916 undergoes various chemical reactions, including:

Comparison with Similar Compounds

WAY-169916 is unique in its selective inhibition of NF-κB transcriptional activity without conventional estrogenic effects. Similar compounds include:

Properties

IUPAC Name

4-[1-prop-2-enyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c1-2-8-22-16-12(4-3-5-13(16)17(18,19)20)15(21-22)11-7-6-10(23)9-14(11)24/h2-7,9,23-24H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUDMCQPFKPISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695727
Record name 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669764-18-5
Record name WAY-169916
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0669764185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared according to Example 1, step C from 1-allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole (0.065 g, 0.18 mmol), boron tribromide (0.136 mL, 1.4 mmol) and 1.0 mL of cyclohexene to give the product (0.066 g) as a white solid, mp 114-115° C.;
Quantity
0.065 g
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reactant
Reaction Step One
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0.136 mL
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reactant
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1 mL
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reactant
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Synthesis routes and methods II

Procedure details

1-allyl-3-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole (0.065 g, 0.18 mmol) in CH2Cl2 containing 1.0 mL of cyclohexene at −78° C. was treated with boron tribromide (0.136 mL, 1.4 mmol) and slowly allowed to warm to ambient temperature. The reaction was quenched by dropwise edition of CH3OH to the cooled reaction. The solvent was removed in vacuo and the residue partitioned with EtOAc and 1 N HCl. The organic phase was washed with brine and dried (Na2SO4). Removal of the solvent in vacuo afforded the crude product. Pure product was obtained by crystallization or flash chromatography through water deactivated silica gel. A sample of 0.066 g was obtained as a white solid.
Quantity
0.065 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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0.136 mL
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reactant
Reaction Step One
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1 mL
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solvent
Reaction Step One
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0 (± 1) mol
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